molecular formula C10H10N2O6S B2841374 Ethyl [(2,4-dinitrophenyl)thio]acetate CAS No. 85196-28-7

Ethyl [(2,4-dinitrophenyl)thio]acetate

Cat. No.: B2841374
CAS No.: 85196-28-7
M. Wt: 286.26
InChI Key: BJDFTBHUSCRIHE-UHFFFAOYSA-N
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Description

Ethyl [(2,4-dinitrophenyl)thio]acetate is a specialized synthetic intermediate of interest in organic chemistry and reaction mechanism studies. Compounds containing the 2,4-dinitrophenyl (DNP) moiety are widely employed in kinetic studies to investigate reaction mechanisms, particularly nucleophilic substitution reactions, due to the strong electron-withdrawing nature of the nitro groups which enhances the leaving group ability of the attached substituent . Research on analogous S-2,4-dinitrophenyl derivatives has provided evidence for concerted reaction mechanisms with amines and benzenethiolate anions, making such compounds valuable tools for physical organic chemists . This ester, integrating a thioether linkage, may serve as a precursor for further chemical transformations or in the development of novel sulfur-containing compounds. As with many reagents of this type, it is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,4-dinitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDFTBHUSCRIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2,4 Dinitrophenyl Thio Acetate and Cognate Structures

Direct Synthesis Strategies for Ethyl [(2,4-dinitrophenyl)thio]acetate

Direct synthesis routes provide efficient pathways to this compound, primarily through nucleophilic substitution or esterification reactions.

The most common and direct method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the high electrophilicity of the carbon atom attached to the chlorine in 2,4-dinitrochlorobenzene. The presence of two strong electron-withdrawing nitro groups (–NO₂) at the ortho and para positions significantly activates the aryl halide towards attack by nucleophiles. doubtnut.comshaalaa.compearson.com

In this specific synthesis, the sulfur atom of an ethyl mercaptoacetate (B1236969) derivative acts as the nucleophile. The reaction typically proceeds by treating 2,4-dinitrochlorobenzene with ethyl mercaptoacetate in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) (Et₃N), deprotonates the thiol group of the mercaptoacetate, generating a more potent thiolate nucleophile which then attacks the electron-deficient aromatic ring, displacing the chloride ion. chemicalbook.com

A representative reaction for the synthesis of the parent acid, which can then be esterified, involves stirring 1-chloro-2,4-dinitrobenzene (B32670) with mercaptoacetic acid and triethylamine in a solvent like 1,4-dioxane (B91453) at room temperature. chemicalbook.com The analogous reaction using ethyl mercaptoacetate directly yields the target ester.

Reaction Scheme:

Reactants: 2,4-Dinitrochlorobenzene, Ethyl mercaptoacetate

Reagent/Catalyst: Base (e.g., Triethylamine)

Solvent: Aprotic solvent (e.g., 1,4-Dioxane, Acetonitrile)

Product: this compound

An alternative two-step route to this compound involves the initial synthesis of [(2,4-dinitrophenyl)thio]acetic acid, followed by its esterification. The parent acid is first prepared via the nucleophilic substitution reaction between 2,4-dinitrochlorobenzene and mercaptoacetic acid, as described previously. chemicalbook.comcymitquimica.com

The subsequent esterification of [(2,4-dinitrophenyl)thio]acetic acid can be accomplished using standard methods, such as Fischer esterification. This involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to drive the equilibrium towards the formation of the ethyl ester and water.

Reaction Scheme:

Reactants: [(2,4-dinitrophenyl)thio]acetic acid, Ethanol

Reagent/Catalyst: Strong acid (e.g., H₂SO₄)

Product: this compound

Synthesis of Structurally Analogous Dinitrophenyl Esters and Thioesters

The synthetic principles applied to this compound can be extended to a variety of structurally similar molecules, including other esters, thioesters, and carbonyl derivatives.

Ethyl bis(2,4-dinitrophenyl)acetate is a related compound featuring two 2,4-dinitrophenyl groups attached to the α-carbon of an ethyl acetate (B1210297) moiety. chemimpex.comcymitquimica.com This molecule is recognized as a versatile building block and reagent in organic synthesis. chemimpex.comtcichemicals.com Its synthesis involves creating two carbon-carbon bonds between the dinitrophenyl groups and the central acetate carbon. The specific preparative methods are more complex than the SNAr reactions used for thioethers and typically involve carbanion chemistry.

Compound Details:

IUPAC Name: Ethyl 2,2-bis(2,4-dinitrophenyl)acetate

CAS Number: 5833-18-1 tcichemicals.com

Molecular Formula: C₁₆H₁₂N₄O₁₀ cymitquimica.com

Appearance: White to light yellow powder or crystal tcichemicals.com

The synthesis of other alkyl analogues, such as Methyl ((2,4-dinitrophenyl)thio)acetate, follows the same nucleophilic aromatic substitution pathway described in section 2.1.1. By substituting ethyl mercaptoacetate with other alkyl mercaptoacetates (e.g., methyl mercaptoacetate, propyl mercaptoacetate), a range of corresponding esters can be prepared. The reaction conditions remain broadly similar, involving 2,4-dinitrochlorobenzene and the desired alkyl mercaptoacetate in the presence of a base. This modularity allows for the creation of a library of related thioesters for various research applications. mdpi.com

Table 1: Synthesis of Alkyl [(2,4-dinitrophenyl)thio]acetate Analogues
ProductAlkyl Mercaptoacetate ReactantAryl Halide ReactantGeneral Method
This compoundEthyl mercaptoacetate2,4-DinitrochlorobenzeneNucleophilic Aromatic Substitution
Mthis compoundMethyl mercaptoacetate2,4-DinitrochlorobenzeneNucleophilic Aromatic Substitution
Propyl [(2,4-dinitrophenyl)thio]acetatePropyl mercaptoacetate2,4-DinitrochlorobenzeneNucleophilic Aromatic Substitution

The synthesis of other carbonyl derivatives, such as thiocarbonates and thiocyanates, also relies on the reaction of 2,4-dinitrochlorobenzene with appropriate sulfur nucleophiles. For example, 2,4-dinitrophenyl thiocyanate (B1210189) is formed by reacting 2,4-dinitrochlorobenzene with a thiocyanate salt (e.g., potassium thiocyanate). nist.gov The thiocyanate anion (SCN⁻) acts as the nucleophile, displacing the chloride from the aromatic ring.

Synthetic Routes to Ethyl 2-(4-Hydroxy-3,5-dinitrophenyl)acetate

The synthesis of Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate, while not explicitly detailed in a single procedure, can be projected based on established principles of electrophilic aromatic substitution applied to analogous compounds. The logical starting material for such a synthesis is Ethyl 2-(4-hydroxyphenyl)acetate. nih.govsigmaaldrich.com The synthesis proceeds via the nitration of the aromatic ring.

The benzene (B151609) ring of Ethyl 2-(4-hydroxyphenyl)acetate contains two activating groups: the hydroxyl (-OH) group and the ethyl acetate substituent (-CH2COOC2H5). Both are ortho-, para-directing. With the para-position occupied, electrophilic substitution is directed to the ortho-positions (3 and 5) relative to the hydroxyl group. The direct introduction of two nitro groups onto the phenolic ring is a common transformation for activated aromatic systems. This is exemplified by the nitration of 4-hydroxyphenylacetic acid to yield 2-(4-hydroxy-3-nitrophenyl)acetic acid, demonstrating the feasibility of nitrating this type of molecular scaffold. chegg.comchegg.com A similar principle is seen in the nitration of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. google.com

A plausible synthetic approach would, therefore, involve the reaction of Ethyl 2-(4-hydroxyphenyl)acetate with a suitable nitrating agent, such as nitric acid, potentially in the presence of a catalyst or in a specific solvent system like acetic acid, to facilitate the dinitration at the 3 and 5 positions.

Table 1: Proposed Synthesis of Ethyl 2-(4-Hydroxy-3,5-dinitrophenyl)acetate This table outlines a representative synthetic pathway based on analogous chemical reactions.

Reactant Reagent(s) Expected Product Reaction Type
Ethyl 2-(4-hydroxyphenyl)acetate Nitric Acid / Acetic Acid Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate Electrophilic Aromatic Substitution (Nitration)

Derivatization Strategies for Hydrazone Formation with Dinitrophenyl Moieties

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form 2,4-dinitrophenylhydrazones is a cornerstone of classical organic analysis. ijsrst.comresearchgate.netnih.gov This derivatization strategy is highly effective for identifying aldehydes and ketones.

The underlying mechanism is an acid-catalyzed addition-elimination reaction. researchgate.net The nucleophilic hydrazine (B178648) group of DNPH attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to yield the corresponding 2,4-dinitrophenylhydrazone. researchgate.net A key feature of this reaction is the formation of a brightly colored precipitate, which is typically yellow, orange, or red, signaling a positive test. ijsrst.com

This reaction is broadly applicable to a range of aldehydes and ketones. For unsymmetrical carbonyl compounds, the reaction can result in the formation of geometric isomers (syn/anti-isomers) of the hydrazone product, which may be separable by chromatographic techniques like HPLC and GC. nih.gov

Table 2: Examples of Hydrazone Formation using 2,4-Dinitrophenylhydrazine (DNPH)

Carbonyl Compound Reagent Conditions Observation
Acetone 2,4-DNPH in Methanol (B129727)/Sulfuric Acid Cool in ice bath Crystalline Precipitate
Acetaldehyde 2,4-DNPH in Methanol/Ethanol Cool in ice bath Crystalline Precipitate
Ethyl Methyl Ketone 2,4-DNPH in Methanol/Ethanol Cool in ice bath Crystalline Precipitate
Benzophenone 2,4-DNPH in Methanol/Ethanol Cool in ice bath Crystalline Precipitate

Data sourced from procedural descriptions for preparing 2,4-dinitrophenylhydrazone derivatives. ijsrst.com

Investigation of Environmentally Benign Synthetic Approaches for Related Compounds

In recent years, significant effort has been directed toward developing more environmentally friendly, or "green," synthetic methods for nitroaromatic compounds, including key precursors like 2,4-dinitrophenol (B41442). These approaches aim to reduce the use of harsh reagents and minimize the generation of toxic waste.

One such improved method for synthesizing 2,4-dinitrophenol involves the nitration of phenol (B47542) using nitric acid within an aqueous-alcoholic medium. researchgate.netepa.gov This process is notable for its high selectivity and yield (reported as high as 80%) and, crucially, it avoids the use of concentrated sulfuric acid, a hallmark of traditional mixed-acid nitrations. researchgate.netepa.gov Eliminating sulfuric acid reduces the environmental impact associated with acid waste streams.

A different innovative and environmentally friendly strategy for producing 2,4-dinitrophenyl compounds has also been proposed. google.com This method utilizes a cyclodehydrative condensation mechanism, reacting nitromalondialdehyde with nitroacetone. google.com A significant advantage of this pathway is that it is designed to prevent the formation of unwanted and highly toxic nitration isomers that can be problematic in conventional syntheses. google.com

Table 3: Comparison of Synthetic Approaches for 2,4-Dinitrophenol

Method Key Reagents Environmental Advantage
Traditional Nitration Phenol, Nitric Acid, Sulfuric Acid None; produces significant acid waste. google.com
Aqueous-Alcoholic Nitration Phenol, Nitric Acid, Water/Alcohol Avoids the use of sulfuric acid. researchgate.netepa.gov
Cyclodehydrative Condensation Nitromalondialdehyde, Nitroacetone Avoids formation of toxic isomers. google.com

Table of Compounds

Mechanistic Investigations and Reactivity Profiles of Ethyl 2,4 Dinitrophenyl Thio Acetate and Analogous Systems

Nucleophilic Acyl Substitution Mechanisms

The reactivity of esters, including those with dinitrophenyl leaving groups, in nucleophilic acyl substitution reactions is a cornerstone of mechanistic organic chemistry. These reactions typically proceed through a multi-step process involving the formation and breakdown of a tetrahedral intermediate. The precise pathway, however, can be influenced by a variety of factors including the nature of the nucleophile, the leaving group, and the solvent.

Acyl transfer reactions of esters containing a 2,4-dinitrophenyl group often proceed via a stepwise addition-elimination mechanism. mdpi.commasterorganicchemistry.com Kinetic studies on analogous systems, such as 2,4-dinitrophenyl 5-substituted-2-furoates, have provided significant insights into these pathways. mdpi.comresearchgate.net In these reactions, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the leaving group departs, regenerating the carbonyl double bond. masterorganicchemistry.comlibretexts.org

The rate-determining step (rds) in this mechanism can vary. For instance, in the reaction of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides, the nucleophilic attack is the rate-determining step. mdpi.comresearchgate.net This is supported by large negative βacyl values (a measure of the sensitivity of the reaction rate to the electronic effects of the acyl substituent), which indicate significant bond formation between the nucleophile and the carbonyl carbon in the transition state. mdpi.com However, when secondary amines are used as nucleophiles, the rate-determining step can shift from the breakdown of the tetrahedral intermediate to its formation, particularly when the basicity of the amine nucleophile significantly exceeds that of the leaving group. mdpi.com

The general scheme for the addition-elimination mechanism is as follows:

Step 1 (Addition): The nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Step 2 (Elimination): The leaving group is expelled, and the carbonyl π-bond is reformed. masterorganicchemistry.comlibretexts.org

Kinetic data from studies on related dinitrophenyl esters highlight the nuances of this pathway. researchgate.netresearchgate.netresearchgate.net For example, the reactions of 2,4-dinitrophenyl 5-substituted-2-thiophenecarboxylate with aryloxides also proceed through an addition-elimination mechanism where the initial nucleophilic attack is rate-determining. researchgate.net

Interactive Table: Kinetic Parameters for Acyl Transfer Reactions of Dinitrophenyl Esters

Substrate Nucleophile βacyl βnuc Rate-Determining Step
2,4-dinitrophenyl 5-substituted-2-furoate 4-substituted phenoxides -2.24 to -2.50 0.81 to 0.84 Nucleophilic attack
2,4-dinitrophenyl 5-substituted-2-thiophenecarboxylate 4-substituted phenoxides -2.34 to -2.92 0.74 to 0.83 Nucleophilic attack
2,4-dinitrophenyl 5-substituted-2-furoate Secondary amines Not specified Not specified Shift from breakdown to formation of intermediate

While the stepwise addition-elimination mechanism is common, concerted pathways have also been identified, particularly in the aminolysis of certain thiolcarbonates. In a concerted mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state.

Studies on the aminolysis of O-ethyl S-(2,4-dinitrophenyl) thiocarbonate have provided evidence for a concerted mechanism. acs.orgdocumentsdelivered.com This is in contrast to the stepwise mechanism observed for the aminolysis of its oxygen-analogue, O-ethyl O-(2,4-dinitrophenyl) carbonate. The difference is attributed to the greater stability of the tetrahedral intermediate in the thiocarbonate system due to the presence of the sulfur atom. nih.gov

Similarly, the hydrazinolysis of 2,4-dinitrophenyl acetate (B1210297) in methanol (B129727) is proposed to proceed through a concerted mechanism involving acyl-oxygen scission. eijas.comccsenet.org The likelihood of a concerted versus a stepwise mechanism is influenced by factors that stabilize or destabilize the tetrahedral intermediate. When the intermediate is highly stabilized, a stepwise pathway is more probable. Conversely, if the intermediate is less stable, a concerted mechanism may be favored. nih.gov

The basicity and steric hindrance of the nucleophile play a crucial role in the kinetics of nucleophilic acyl substitution reactions. masterorganicchemistry.comnih.gov Generally, a more basic nucleophile is a more reactive nucleophile. masterorganicchemistry.com This relationship is often quantified by the Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile's conjugate acid.

In the aminolysis of O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates, the Brønsted-type plots were found to be biphasic. nih.gov This indicates a change in the rate-determining step with the variation of amine basicity. nih.gov For highly basic amines, the formation of the tetrahedral intermediate is the rate-determining step, while for less basic amines, the breakdown of the intermediate is rate-limiting. nih.gov

Steric hindrance can significantly slow down the reaction rate by impeding the approach of the nucleophile to the electrophilic carbonyl carbon. nih.gov This effect is particularly pronounced in SN2 reactions but is also a significant factor in nucleophilic acyl substitution. nih.gov For instance, the reaction of 4-nitrophenyl 2,4,6-trinitrophenyl ether with N-methylaniline is significantly slower than with aniline, a difference attributed to the increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer. rsc.org

The nucleofugality of the leaving group can influence the rate-determining step of the reaction. In the aminolysis of O-ethyl O-(2,4-dinitrophenyl) thiocarbonate, the high nucleofugality of the 2,4-dinitrophenoxide group, compared to the 4-nitrophenoxide group in a similar substrate, leads to a change in the decomposition pathway of the tetrahedral intermediate. nih.gov Specifically, the greater leaving ability of the 2,4-dinitrophenoxide facilitates a simpler mechanistic pathway with only one tetrahedral intermediate. nih.gov

The relative reactivity of different leaving groups can be compared by examining the rates of reaction under identical conditions. The study of various leaving groups in solvolysis reactions has led to the development of scales of nucleofugality. nih.gov

Reactions Involving Aromatic Nucleophilic Substitution and Meisenheimer Complex Formation in Dinitrophenyl Systems

In addition to nucleophilic acyl substitution at the ester carbonyl group, dinitrophenyl systems can also undergo aromatic nucleophilic substitution (SNAr) on the aromatic ring. scribd.com This reaction is facilitated by the presence of the strongly electron-withdrawing nitro groups, which activate the ring towards nucleophilic attack. scribd.comyoutube.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. scribd.comyoutube.comic.ac.uk In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming the Meisenheimer complex. scribd.comyoutube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. scribd.com

The formation of a Meisenheimer complex is a key feature of SNAr reactions in dinitrophenyl systems. scribd.com The stability of this complex is influenced by the nature of the solvent and the substituents on the aromatic ring. nih.gov While the stepwise mechanism involving a Meisenheimer intermediate is widely accepted, there is also evidence to suggest that some SNAr reactions may proceed through a concerted mechanism, particularly when the putative intermediate is not significantly stabilized. nih.gov

Redox Chemistry of Dinitrophenyl-Containing Esters

The dinitrophenyl moiety in esters can also participate in redox reactions. The nitro groups are susceptible to reduction, and the ester functionality can influence the reactivity of the molecule in these processes.

For instance, N-(2,4-dinitrophenyl)-sarcosine ethyl ester undergoes novel redox processes when treated with bases, leading to the formation of azoxybenzene (B3421426) derivatives. rsc.org The reaction mechanism is proposed to involve intramolecular redox reactions. rsc.org

In a different context, esters containing nitroaromatic groups can be designed as "redox-active esters" for use in cross-coupling reactions. nih.gov The reactivity of these esters can be tuned by modifying the substituents on the aromatic ring. For example, N-hydroxyphthalimide (NHP) esters with different electronic properties have been used to control the rate of radical generation in nickel-catalyzed cross-electrophile coupling reactions. nih.gov While not directly involving Ethyl [(2,4-dinitrophenyl)thio]acetate, this research highlights the potential for dinitrophenyl-containing esters to be utilized in redox-mediated transformations.

Furthermore, intramolecular redox reactions have been observed in esters and amides of 2-(2,4,6-trinitroaniline) carboxylic acids, leading to the formation of 4,6-dinitro-2-nitrosoaniline. rsc.org This demonstrates the capacity of the nitro-substituted aromatic ring to undergo reduction while another part of the molecule is oxidized.

Oxidation of Hydroxyl Moieties to Quinones

The transformation of hydroxyl groups, particularly in phenolic and catecholic systems, to quinones is a fundamental oxidative process in organic chemistry. nih.govlibretexts.org This reaction can be achieved by a variety of oxidizing agents, including chromium-based reagents (e.g., sodium dichromate, chromium trioxide) and Fremy's salt (potassium nitrosodisulfonate). libretexts.org The oxidation of catechols to ortho-quinones is also a well-known biological reaction catalyzed by enzymes like tyrosinase. nih.govcnr.it These quinone products are highly reactive electrophiles. nih.gov

While the 2,4-dinitrophenyl group is a known electron-withdrawing moiety present in various chemical contexts nih.govnih.gov, the specific utility of this compound as a reagent for the direct oxidation of hydroxyl moieties to quinones is not extensively documented in the available chemical literature. The reactivity of thioethers can be influenced by the electronic nature of their substituent groups, with oxidation typically occurring at the sulfur atom. nih.gov However, the transfer of oxidative potential from the dinitrophenyl ring through the thioacetate (B1230152) linkage to effect the oxidation of an external hydroxyl group represents a specific reactivity profile that is not clearly established.

Reduction of Nitro Groups to Amines

The dinitrophenyl moiety of this compound features two nitro groups that are susceptible to reduction. The conversion of aromatic nitro compounds into their corresponding amines is a crucial transformation in synthetic organic chemistry. jsynthchem.com This reduction can be accomplished through various established methods, offering pathways to synthesize mono-amino or di-amino derivatives of the parent molecule. wikipedia.orgmasterorganicchemistry.com

Common methods for this transformation include catalytic hydrogenation and the use of metallic reducing agents in acidic media. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a highly effective method. masterorganicchemistry.com Alternatively, easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are widely used. masterorganicchemistry.com Low-valent sulfur compounds, such as sodium sulfide (B99878) (Na2S) or sodium dithionite (B78146) (Na2S2O4), also serve as effective reducing agents for aromatic nitro groups. acsgcipr.orggoogle.com

In polynitro compounds, selective reduction of one nitro group over another is often possible, influenced by the choice of reagents and the steric and electronic environment of each group. organic-chemistry.orgstackexchange.com For instance, reagents like sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. wikipedia.org In substituted dinitro-benzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com This selectivity allows for the stepwise synthesis of intermediates such as ethyl [(2-amino-4-nitrophenyl)thio]acetate or ethyl [(4-amino-2-nitrophenyl)thio]acetate.

Reducing Agent/SystemTypical ConditionsSelectivity Notes
H₂, Pd/C, PtO₂, or Raney NiHydrogen gas pressure, various solvents (e.g., ethanol (B145695), ethyl acetate)Generally reduces both nitro groups; can be harsh and reduce other functional groups. wikipedia.orgmasterorganicchemistry.com
Fe, Sn, or Zn with HClAcidic aqueous or alcoholic solution, often heatedClassic, robust method for complete reduction to the diamine. masterorganicchemistry.com
Tin(II) Chloride (SnCl₂)Ethanol or other polar solventsA milder, pH-neutral option for nitro reduction. wikipedia.orgmasterorganicchemistry.com
Sodium Sulfide (Na₂S) / Sodium Hydrosulfide (NaSH)Aqueous or alcoholic solution, often heatedKnown for selective reduction of one nitro group in dinitro compounds (Zinin reduction). wikipedia.orgstackexchange.com
Sodium Dithionite (Na₂S₂O₄)Typically in an ethanol-water solvent system with heatingAn alternative low-valent sulfur reagent for reduction to amines. acsgcipr.org
NaBH₄ / Ni(PPh₃)₄Ethanol solvent at room temperatureA system designed to enhance the reducing power of sodium borohydride (B1222165) for nitro groups. jsynthchem.com

Cycloaddition Reactions and Heterocyclic Ring Formation Facilitated by Thioacetate Derivatives

Thioacetate derivatives serve as versatile precursors in the synthesis of various heterocyclic systems. The reactivity of the thioester functionality allows for its participation in cyclization and cycloaddition reactions to form rings containing sulfur and other heteroatoms.

Pathways to Thiazinanones

Thiazinanones are six-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are of interest in medicinal chemistry. While various synthetic routes to these structures exist, specific pathways that utilize this compound or analogous thioacetate derivatives as direct precursors are not prominently described in the surveyed scientific literature. The construction of such heterocyclic systems typically involves the reaction of bifunctional starting materials, such as amino-thiols with carboxylic acid derivatives or mercapto-acids with imines.

Investigations of Thiophosphonium–Alkyne Cycloaddition Reactions (Contextual Relevance)

Recent studies have explored the reactivity of thiophosphonium ions ([R₂P=S]⁺), which are phosphorus-based congeners of thiocarbonyl compounds (C=S). nih.govnih.gov These highly electrophilic species undergo [2+2]-cycloaddition reactions with alkynes to generate four-membered 1,2-thiaphosphete ions. nih.govnih.govuibk.ac.at This reaction is analogous to the well-known (thio)carbonyl-alkyne metathesis, which proceeds through a four-membered ring intermediate. nih.gov

The contextual relevance of this reaction to this compound lies in the isoelectronic relationship between the thiophosphonium group ([P=S]⁺) and the thiocarbonyl group (C=S) of the thioester. nih.govnih.gov The thioester can be considered to have thiocarbonyl character, and its reactivity can be conceptually compared to that of other C=S compounds. The thiophosphonium-alkyne cycloaddition provides a model for the potential, albeit less favorable, cycloaddition reactivity of the thioacetate functional group. The high electrophilicity of the thiophosphonium cation makes it particularly reactive towards electron-rich alkynes. nih.gov In contrast, a neutral thioester would be significantly less reactive in such a cycloaddition. The study of thiophosphonium systems thus expands the fundamental understanding of reactions involving heavy-atom analogues of carbonyls and provides a framework for predicting the potential reactivity of related functional groups like thioesters. nih.govresearchgate.netchemrxiv.orgchemrxiv.org

FeatureThiophosphonium Ion ([R₂P=S]⁺)Thioester Group (R-C(=S)-OR')
Nature Cationic, highly electrophilic phosphorus-sulfur double bond. rsc.orgNeutral, moderately electrophilic carbon-sulfur double bond.
Key Reaction [2+2]-cycloaddition with alkynes to form 1,2-thiaphosphetes. nih.govnih.govPrimarily acts as an acylating agent at the carbonyl carbon. organic-chemistry.org
Reactivity with Alkynes Readily reacts, especially with electron-rich alkynes. nih.govCycloaddition is not a typical reaction pathway; requires significant activation.
Isoelectronic Analogy Considered a heavy congener of thiocarbonyls. nih.govnih.govContains a thiocarbonyl functional group.

Strategic Applications of Ethyl 2,4 Dinitrophenyl Thio Acetate in Modern Organic Synthesis

Role as a Key Building Block for Diverse Organic Compounds

Ethyl [(2,4-dinitrophenyl)thio]acetate serves as a versatile precursor for the synthesis of a variety of organic molecules, particularly heterocyclic compounds which are pivotal scaffolds in medicinal chemistry and materials science. bu.edu.eg The reactivity of the thioether linkage, activated by the electron-deficient dinitrophenyl ring, allows for facile cleavage and subsequent reaction with various nucleophiles. This property makes it an ideal starting material for constructing complex molecular frameworks.

One of the significant applications of this compound is in the synthesis of substituted benzothiazoles. Benzothiazole (B30560) derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The general synthetic strategy involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable electrophile. While direct synthesis from this compound is not extensively documented, related 2-thio-substituted benzothiazoles are synthesized by reacting 2-mercaptobenzothiazole (B37678) with various aryl halides. researchgate.net The analogous reaction with this compound would proceed via nucleophilic attack of the aminothiophenol, displacing the dinitrophenylthio group to form the benzothiazole ring system.

Similarly, the synthesis of pyrimidine (B1678525) derivatives, another class of biologically significant heterocycles, can be envisioned using this compound. Pyrimidines are core components of nucleic acids and are found in numerous therapeutic agents. bu.edu.eg The construction of the pyrimidine ring often involves the condensation of a three-carbon component with an amidine, urea, or thiourea (B124793) derivative. bu.edu.eg this compound can potentially act as a synthon for a C-S-C fragment in the formation of thio-substituted pyrimidines. For instance, its reaction with a binucleophile containing nitrogen and carbon centers could lead to the formation of a pyrimidine ring with a thioacetate (B1230152) side chain, which can be further modified.

The following table provides examples of classes of organic compounds that can be synthesized using thioacetate derivatives as building blocks, illustrating the potential synthetic utility of this compound.

Class of CompoundGeneral Synthetic ApproachPotential Application of Derivatives
Benzothiazoles Reaction with 2-aminothiophenols.Antimicrobial, Anticancer, Anticonvulsant
Pyrimidines Condensation with N-C-N fragments (e.g., amidines, ureas).Antiviral, Antibacterial, Anticancer
Thiazinanes Cyclocondensation reactions with appropriate bifunctional molecules.Agrochemicals, Pharmaceuticals

Utilization as a Reactive Intermediate in Multistep Synthesis

In addition to its role as a primary building block, this compound can function as a reactive intermediate in multistep synthetic sequences. Its ability to be formed in situ and then consumed in a subsequent reaction makes it a valuable component in tandem or cascade reaction pathways. The 2,4-dinitrophenyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur atom.

An example of a multistep synthesis where a dinitrophenyl-containing intermediate is crucial is in the preparation of indigo (B80030) dye precursors. nih.gov In a related synthesis, 2,4-dinitrophenoxyacetic acid is formed as an intermediate by reacting 2,4-dinitrophenol (B41442) with chloroacetic acid. nih.gov This intermediate is then further processed to yield the final product. Analogously, this compound can be generated and utilized in a similar fashion. For instance, in a hypothetical multistep synthesis, a thiol could be protected or activated by reaction with 2,4-dinitrochlorobenzene to form a thioether intermediate. This intermediate could then react with ethyl bromoacetate (B1195939) to generate this compound in situ, which would then undergo a subsequent transformation, such as an intramolecular cyclization or a reaction with another nucleophile, to yield a more complex target molecule.

The utility of such intermediates is particularly evident in the synthesis of complex natural products and pharmaceuticals, where the sequential introduction and transformation of functional groups are required with high degrees of selectivity and efficiency. The predictable reactivity of the dinitrophenyl thioether linkage allows for its strategic incorporation into a synthetic route to achieve a specific bond formation at a later stage.

Application as a Reagent in Analytical Chemistry for Detection and Quantification of Nucleophiles

The highly electrophilic nature of the 2,4-dinitrophenyl group makes this compound a potential reagent for the detection and quantification of nucleophiles, particularly thiols. The principle behind this application is a nucleophilic aromatic substitution reaction, where a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. In the case of reactions with thiols, this often results in the formation of a colored or fluorescent product that can be measured spectrophotometrically.

This concept is well-established with similar reagents like 2,4-dinitrochlorobenzene (DNFB) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which are widely used for the quantification of thiols in biological samples. rsc.org The reaction of a thiol with a dinitrophenyl compound typically results in the formation of a 2,4-dinitrophenyl thioether and the release of a chromophoric species.

While specific studies detailing the use of this compound for the quantitative analysis of nucleophiles are not abundant in the literature, the kinetic studies of the aminolysis of related 2,4-dinitrophenyl thiolacetates provide strong evidence for its reactivity. researchgate.net These studies show that the reaction proceeds through a tetrahedral intermediate, and the rate of reaction is dependent on the basicity and nucleophilicity of the attacking amine. researchgate.net

The reaction of this compound with a nucleophile (Nu⁻) can be represented as follows:

EtOOCCH₂S-DNP + Nu⁻ → EtOOCCH₂S-Nu + DNP⁻

The release of the 2,4-dinitrophenolate (B1223059) anion (DNP⁻), which has a characteristic yellow color, can be monitored by UV-Vis spectrophotometry to determine the concentration of the nucleophile. The table below outlines the expected reactivity and potential analytical parameters for the detection of various nucleophiles using a dinitrophenyl-based assay.

NucleophileExpected ReactionPotential Analytical Wavelength (λmax)
Thiols (e.g., Cysteine) Nucleophilic attack by the thiolate anion on the aromatic ring.~330-450 nm
Amines (e.g., Amino acids) Nucleophilic attack by the amino group on the aromatic ring.~350-500 nm
Hydroxide Ion Hydrolysis of the thioester linkage.Not applicable for quantification of other nucleophiles

Development of Novel Organic-Inorganic Nanohybrids Utilizing Thioacetate Derivatives

The field of nanotechnology has seen a surge in the development of organic-inorganic nanohybrids for a wide array of applications, including catalysis, sensing, and drug delivery. Thioacetate derivatives, including this compound, represent a promising class of organic ligands for the surface modification of inorganic nanoparticles, thereby creating functional hybrid materials. The thioacetate group can serve as a precursor to a thiol group, which can strongly bind to the surface of noble metal nanoparticles (e.g., gold, silver) or be used to functionalize silica (B1680970) nanoparticles.

The general strategy for creating such nanohybrids involves the synthesis of the inorganic nanoparticle core, followed by surface modification with the thioacetate derivative. For example, silica nanoparticles can be functionalized with thiol groups through a reaction with a silane (B1218182) coupling agent bearing a mercapto group. researchgate.net These thiol-functionalized nanoparticles can then be further modified. While direct use of this compound for this purpose is not widely reported, the principle of using thioacetate-based initiators for the synthesis of thiol-end-functionalized polymers that can be grafted onto nanoparticles has been demonstrated. researchgate.net

Furthermore, dinitrophenyl-functionalized magnetic nanoparticles have been prepared for the effective removal of heavy metal ions from water samples. In these materials, the dinitrophenylhydrazine is attached to the surface of sodium dodecyl sulfate-coated magnetite nanoparticles. This demonstrates the utility of the dinitrophenyl moiety in creating functional nanomaterials.

The potential application of this compound in this context would be to first attach the molecule to a nanoparticle surface via the thioether linkage, leaving the ethyl acetate (B1210297) group available for further functionalization, or to use the dinitrophenyl group as a recognition site for specific analytes. The table below summarizes the potential components and applications of organic-inorganic nanohybrids derived from thioacetate and dinitrophenyl compounds.

Inorganic Nanoparticle CoreOrganic Functionalizing AgentPotential Application
Gold Nanoparticles (AuNPs) Thiol-terminated ligands (from thioacetates)Biosensing, Drug Delivery, Catalysis
Silica Nanoparticles (SiO₂ NPs) Silane coupling agents with thioacetate groupsDrug Delivery, Composite Materials
Magnetic Nanoparticles (Fe₃O₄ NPs) Dinitrophenyl-containing ligandsEnvironmental Remediation, Bio-separation

Computational Chemistry Approaches to Understanding Ethyl 2,4 Dinitrophenyl Thio Acetate Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are pivotal in mapping the intricate pathways of chemical reactions. For Ethyl [(2,4-dinitrophenyl)thio]acetate, these calculations can unravel the mechanisms of its formation and subsequent reactions, such as nucleophilic aromatic substitution (SNAr) at the dinitrophenyl ring, which is a characteristic reaction for this class of compounds.

Determination of Energy Barriers and Transition State Structures

A central goal of computational reaction mechanism studies is to characterize the potential energy surface (PES) that governs a chemical transformation. This involves locating and calculating the energies of reactants, products, intermediates, and, most crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy or energy barrier, a key determinant of the reaction rate.

The accepted mechanism for nucleophilic aromatic substitution on activated rings, such as the 2,4-dinitrophenyl system, typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex as an intermediate. semanticscholar.org Computational studies on similar 2,4-dinitrobenzene derivatives reacting with nucleophiles have focused on determining whether the formation of this intermediate or its subsequent decomposition is the rate-determining step by calculating the energy barriers for each step. semanticscholar.org For the reaction of this compound, this would involve calculating the energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the final products.

Table 1: Illustrative Energy Profile Data for a Hypothetical SNAr Reaction This table is a hypothetical representation based on typical findings for SNAr reactions of dinitrobenzene derivatives and is for illustrative purposes only, as specific data for this compound is not available.

SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + Nucleophile)0.0Initial state of the system.
Transition State 1+15.2Energy barrier for the formation of the Meisenheimer intermediate.
Meisenheimer Intermediate-8.5Stable intermediate formed by the addition of the nucleophile.
Transition State 2+12.7Energy barrier for the departure of the leaving group.
Products-15.0Final state of the system after substitution.

Analysis of Electronic Effects on Reaction Profiles

The reactivity of this compound is profoundly influenced by the electronic properties of the 2,4-dinitrophenyl group. The two nitro groups are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. Quantum chemical calculations can quantify these electronic effects.

Computational studies on related systems, such as substituted nitrobenzenes, have shown that electron-withdrawing substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. nih.gov A lower LUMO energy makes the molecule a better electron acceptor, facilitating the attack by a nucleophile. nih.gov The effect of these substituents on the stability of the Meisenheimer intermediate and the transition states can also be analyzed. For instance, the nitro groups delocalize the negative charge in the intermediate, thereby stabilizing it and lowering the energy barriers for its formation. mdpi.com

In a theoretical study of this compound, one could systematically vary the nucleophile and compute the resulting changes in the reaction profile. This would allow for the establishment of a quantitative relationship between the electronic properties of the nucleophile (e.g., its basicity or nucleophilicity) and the reaction's activation energy. Such an analysis would provide a deeper understanding of the factors governing the reactivity of this compound.

Theoretical Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a powerful tool for predicting various spectroscopic properties, such as vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For this compound, density functional theory (DFT) calculations could be employed to predict its infrared spectrum. This would involve optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the vibrational frequencies and their corresponding intensities. The calculated spectrum could then be compared with an experimental one to confirm the structure and assign the observed vibrational bands to specific molecular motions.

Conformational analysis is another area where computational methods excel. Molecules with rotatable single bonds, like this compound, can exist in multiple conformations of varying energies. A computational conformational search can identify the low-energy conformers and predict their relative populations based on their calculated free energies. A study on 4′-substituted-2-ethylthio-phenylacetates, for example, used DFT calculations to predict the presence of three stable gauche conformers. nih.gov The calculated vibrational frequencies for each conformer were in good agreement with the experimental infrared spectra, allowing for a detailed understanding of the conformational preferences of these molecules. nih.gov A similar approach for this compound would provide valuable information about its three-dimensional structure and flexibility.

Table 2: Predicted Spectroscopic Data for a Hypothetical Conformer of this compound This table is for illustrative purposes, showing the type of data that can be generated from computational studies. The values are not based on actual calculations for the specified molecule.

Spectroscopic ParameterPredicted ValueAssignment
IR Frequency (cm-1)1695C=O stretch of the acetate (B1210297) group
IR Frequency (cm-1)1530, 1345Asymmetric and symmetric NO2 stretches
13C NMR Chemical Shift (ppm)168.5Carbonyl carbon
1H NMR Chemical Shift (ppm)8.8Aromatic proton ortho to a nitro group

In Silico Studies of Structure-Reactivity Relationships

In silico studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in establishing correlations between the chemical structure of a series of compounds and their reactivity or biological activity. nih.govnih.gov For a class of compounds including this compound, QSAR studies could be used to predict their reactivity towards certain nucleophiles or their potential toxicity, which is a manifestation of their chemical reactivity within a biological system. nih.govnih.gov

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional (e.g., number of atoms, molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov A statistical model is then developed to correlate these descriptors with an experimentally measured property, such as a reaction rate constant or a toxicity value (e.g., LD50).

While specific QSAR studies on this compound are not available, numerous studies on other nitroaromatic compounds have been published. nih.govnih.gov These studies have shown that descriptors related to the molecule's hydrophobicity (logP) and electronic properties (such as the energy of the LUMO, ELUMO) are often crucial in predicting their toxicity. nih.gov A lower ELUMO generally correlates with higher reactivity and toxicity for nitroaromatics, as it indicates a greater propensity to accept electrons and participate in reactions. nih.gov A hypothetical QSAR study on a series of dinitrophenyl thioether derivatives could lead to a predictive model for their reactivity in SNAr reactions.

Computational Design and Optimization of Synthetic Pathways

Computational chemistry can play a significant role in the design and optimization of synthetic routes to a target molecule like this compound. By modeling potential synthetic reactions, chemists can screen for the most promising pathways before committing to extensive laboratory work.

The synthesis of aryl thioacetates, including the dinitrophenyl derivative, can often be achieved through palladium-catalyzed cross-coupling reactions of an aryl halide with a thioacetate (B1230152) source. rsc.org DFT calculations have been successfully employed to elucidate the mechanisms of such catalytic cycles. rsc.org A computational study of a proposed synthesis for this compound could involve modeling the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. rsc.org By calculating the energy barriers for these steps with different ligands on the palladium catalyst, it would be possible to identify the most efficient catalyst system for the reaction.

Furthermore, computational methods can be used to explore alternative synthetic strategies. For instance, the feasibility of synthesizing this compound via a direct nucleophilic aromatic substitution on 1-fluoro-2,4-dinitrobenzene (B121222) with ethyl thioacetate could be assessed by calculating the reaction's thermodynamic and kinetic parameters. This in silico evaluation can help in prioritizing synthetic routes that are most likely to be successful, thereby accelerating the process of chemical synthesis.

Investigation of Derivatives and Structural Modifications of Ethyl 2,4 Dinitrophenyl Thio Acetate

Synthesis and Characterization of Hydrazone Derivatives from Dinitrophenylated Carbonyl Compounds

Hydrazones are a significant class of compounds in organic chemistry, characterized by the R₁R₂C=NNH₂ structure. They are typically synthesized through the condensation reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives. acs.orgnih.gov The dinitrophenyl moiety is often introduced using 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form highly crystalline and colored 2,4-dinitrophenylhydrazone precipitates. This reaction is a classic qualitative test for identifying aldehydes and ketones. wikipedia.orgharvard.edu

While the direct formation of a hydrazone from Ethyl [(2,4-dinitrophenyl)thio]acetate is not a straightforward condensation, derivatives can be prepared by first transforming the thioester into a suitable carbonyl-containing intermediate. A common pathway involves the reaction of the thioester with hydrazine hydrate. This reaction, known as hydrazinolysis, typically cleaves the acyl-sulfur bond, leading to the formation of acetohydrazide and 2,4-dinitrophenylthiol. The resulting acetohydrazide can then be reacted with various aldehydes or ketones to yield the desired N-acetylhydrazone derivatives.

Alternatively, the dinitrophenylated scaffold can be incorporated into the carbonyl component. For instance, a dinitrophenyl-substituted aldehyde or ketone can be synthesized and subsequently reacted with hydrazine or a substituted hydrazine to form the target hydrazone.

The general synthesis of hydrazones from 2,4-dinitrophenylhydrazine and a generic carbonyl compound (aldehyde or ketone) is depicted below:

Reaction Scheme: R₁R₂C=O + H₂NNH-C₆H₃(NO₂)₂ → R₁R₂C=NNH-C₆H₃(NO₂)₂ + H₂O

The characterization of these synthesized hydrazones relies on various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the formation of the C=N bond, which typically shows a characteristic stretching vibration in the range of 1614-1629 cm⁻¹. acs.org The disappearance of the C=O signal from the starting carbonyl compound is also a key indicator of a successful reaction. acs.org Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy provides detailed structural information, confirming the presence of aromatic and aliphatic protons and carbons, as well as the characteristic imine carbon. nih.govprinceton.edu

Table 1: Spectroscopic Data for Representative Hydrazone Derivatives

Derivative Name Starting Carbonyl Key FTIR (cm⁻¹) C=N Stretch Key ¹H-NMR (ppm) N-H Signal Reference
(E)-1-(2,4-dinitrophenyl)-2-(propan-2-ylidene)hydrazine Acetone ~1620 ~10.0 (s, 1H) wikipedia.org
(E)-1-(2,4-dinitrophenyl)-2-ethylidenehydrazine Acetaldehyde ~1615 Not specified acs.org
(E)-1-(2,4-dinitrophenyl)-2-(1-phenylethylidene)hydrazine Acetophenone Not specified Not specified wikipedia.org

This table is interactive. Click on the headers to sort the data.

Development of Thiazole (B1198619) and Thiazinane Heterocycles Incorporating Dinitrophenyl-Thioacetate Scaffolds

The dinitrophenyl-thioacetate scaffold is a valuable building block for the synthesis of sulfur-containing heterocycles like thiazoles and thiazinanes. These ring systems are present in numerous biologically active compounds.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical method for forming the thiazole ring, involving the reaction of an α-halocarbonyl compound with a thioamide. harvard.edu To incorporate the dinitrophenylthio moiety from this compound, a multi-step synthetic strategy can be envisioned. One potential route involves the conversion of the thioacetate (B1230152) into a dinitrophenyl-substituted thioamide. This could be achieved by aminolysis of the thioester followed by treatment with a thionating agent like Lawesson's reagent. The resulting thioamide could then undergo the Hantzsch cyclization with an appropriate α-haloketone.

Alternatively, the thioacetate can be transformed into an α-halo ketone bearing the dinitrophenylthio group. This intermediate would then react with a simple thioamide, such as thiourea (B124793), to construct the thiazole ring. princeton.edu

Thiazinane Derivatives: Thiazinanes are six-membered saturated heterocycles containing one sulfur and one nitrogen atom. Their synthesis often involves cyclocondensation reactions. For instance, 1,3-thiazinan-4-ones can be synthesized via a one-pot, three-component reaction of a substituted aldehyde, an amine, and 3-mercaptopropionic acid. wikipedia.org

A particularly relevant synthesis involves the reaction between 4-substituted 1-(2,4-dinitrophenyl)thiosemicarbazides and 2,3-diphenylcycloprop-2-enone, which yields racemic 2-((2,4-dinitrophenyl)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-ones. This demonstrates a direct method for incorporating the dinitrophenyl group into a thiazinane structure. Although this does not start from the thioacetate, it highlights a synthetic pathway for related structures.

To utilize the this compound scaffold, one could first hydrolyze it to 2,4-dinitrophenylthiol. This thiol could then potentially be used in a Michael addition reaction with an α,β-unsaturated ester, followed by cyclization with an amine to form the thiazinane ring.

Incorporation of Isotopic Labels for Mechanistic Research (e.g., deuterated ethyl acetate (B1210297) derivatives)

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. The kinetic isotope effect (KIE), which is the change in the reaction rate upon isotopic substitution, provides valuable information about the rate-determining step and the structure of the transition state. wikipedia.orgprinceton.edu

For a compound like this compound, isotopic labels can be incorporated at several positions to study its reaction mechanisms, such as hydrolysis or nucleophilic substitution. A common approach is to replace hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H).

Deuterium Labeling: By synthesizing a deuterated analogue, such as this compound-d₅ (where the ethyl group is fully deuterated), one can probe for a secondary kinetic isotope effect. In reactions like Sₙ1 or Sₙ2 substitutions, the magnitude of the secondary KIE (kH/kD) can help distinguish between the proposed mechanisms. princeton.edu For example, in a hydrolysis reaction, if the C-S bond cleavage is part of the rate-determining step, a measurable KIE would be expected.

The study of deuterated dihydroorotates in enzymatic reactions showcases the power of this technique. By using substrates with deuterium at specific positions, researchers could gain deep insights into the catalytic mechanisms of the enzyme dihydroorotate (B8406146) oxidase. researchgate.net Similarly, studying the oxidation of deuterated alcohols with Jones reagent revealed a large KIE (kH/kD ≈ 6), indicating that the C-H bond is broken in the rate-determining step. wikipedia.org

Heavy Atom Labeling: Beyond deuterium, heavier atoms like ¹³C, ¹⁸O, or ³⁴S can be used. For instance, synthesizing the thioacetate with a ¹³C-labeled carbonyl carbon would allow for the study of the carbonyl-C KIE in hydrolysis reactions. acs.org Such studies on formylthiocholine hydrolysis revealed different KIE values under acidic, neutral, and alkaline conditions, providing a detailed description of the bond orders in the transition state. acs.org

These isotopic labeling experiments are crucial for understanding the precise sequence of bond-making and bond-breaking events in the reactions of dinitrophenyl thioacetates. nih.govresearchgate.net

Comparative Studies with Structurally Similar Compounds for Reactivity Trends

The reactivity of this compound is significantly influenced by its structural features, particularly the strongly electron-withdrawing 2,4-dinitrophenyl group attached to the sulfur atom. To understand these effects, its reactivity is often compared with that of structurally similar compounds.

The key reaction for such comparisons is often hydrolysis, where the thioester is cleaved into a carboxylic acid and a thiol. The rate of this reaction is highly dependent on the stability of the departing thiolate anion (the leaving group). A more stable anion corresponds to a better leaving group and a faster reaction rate.

The 2,4-dinitrophenylthiolate anion is highly stabilized by the resonance and inductive effects of the two nitro groups. This makes it an excellent leaving group. Consequently, this compound is expected to be significantly more reactive towards nucleophiles, including water, than thioesters with less electron-withdrawing groups on the sulfur.

Comparative studies often analyze trends in hydrolysis rate constants (k) across a series of related compounds. For example, the hydrolysis of S-ethyl trifluorothioacetate is much slower than that of p-nitrophenyl trifluorothioacetate, a difference attributed to the better leaving group ability of the p-nitrophenoxide. mdpi.com A similar trend would be observed when comparing this compound with S-phenyl thioacetate or S-methyl thioacetate. The hydrolysis rate of S-methyl thioacetate at pH 7 and 23°C is very slow, with a half-life of 155 days, underscoring the stability of simple alkyl thioesters compared to their activated aryl counterparts. nih.govharvard.edu

Table 2: Relative Reactivity of Thioesters and Esters towards Hydrolysis

Compound Leaving Group Relative Reactivity Key Structural Feature Reference
This compound 2,4-Dinitrophenylthiolate Very High Two strong electron-withdrawing nitro groups mdpi.com
S-p-Nitrophenyl thiobenzoate p-Nitrophenylthiolate High One strong electron-withdrawing nitro group mdpi.com
p-Nitrophenyl trifluoroacetate p-Nitrophenoxide High Good leaving group, activated acyl group mdpi.com
S-Phenyl thioacetate Phenylthiolate Moderate Phenyl group is moderately activating nih.govharvard.edu
S-Ethyl trifluorothioacetate Ethanethiolate Low Poor leaving group, but activated acyl group mdpi.com

This table is interactive. Click on the headers to sort the data.

These comparative studies are essential for establishing structure-reactivity relationships. By systematically varying the substituents on the phenyl ring or changing the nature of the thioester, researchers can quantify the electronic and steric effects that govern the reaction rates and mechanisms of this class of compounds. mdpi.com

Future Prospects and Emerging Research Avenues in Ethyl 2,4 Dinitrophenyl Thio Acetate Chemistry

Catalysis and Organocatalysis Utilizing Dinitrophenyl Thioacetates

The unique electronic properties of the 2,4-dinitrophenyl group suggest a significant, yet largely untapped, potential in the realm of catalysis. While direct catalytic applications of Ethyl [(2,4-dinitrophenyl)thio]acetate are still emerging, related structures have shown promise. For instance, 2,4-dinitrophenol (B41442) (DNP) has been demonstrated to be an effective cocatalyst, dramatically enhancing the activity and enantioselectivity of primary amine organocatalysts in asymmetric aldol (B89426) reactions. nih.gov This precedent suggests that the dinitrophenyl moiety within the thioacetate (B1230152) structure could be leveraged to influence catalytic cycles, potentially by modulating the properties of intermediates or transition states.

A particularly promising, albeit speculative, avenue is the use of dinitrophenyl thioacetates in conjunction with N-heterocyclic carbene (NHC) catalysts, such as those derived from thiazolium salts. Thioesters are known acylating agents, and their reaction with NHCs generates reactive acyl-azolium intermediates. The highly electron-withdrawing nature of the 2,4-dinitrophenylthiolate leaving group could facilitate the formation of these intermediates, opening up new possibilities for NHC-catalyzed transformations. Future research will likely focus on exploring the synergy between dinitrophenyl thioacetates and various organocatalytic systems, aiming to develop novel catalytic methods for carbon-carbon and carbon-heteroatom bond formation.

Advanced Synthetic Methodologies and Process Intensification

Traditional synthesis of thioesters often involves the condensation of carboxylic acids and thiols using dehydrating agents or the reaction of acid chlorides with thiolates. wikipedia.org While effective, these methods can present challenges in terms of reagent toxicity and waste generation. researchgate.net The future of this compound synthesis lies in the adoption of more advanced and sustainable methodologies. A significant step forward is the development of transition-metal-free conditions for converting esters directly to thioesters, a method noted for its broad substrate scope and tolerance of various functional groups. rsc.org This approach offers a milder and more efficient route for synthesis, including for late-stage derivatization of complex molecules. rsc.org

Furthermore, the principles of process intensification are expected to revolutionize the production of fine chemicals like this compound. This involves shifting from traditional batch processing to continuous flow manufacturing. cetjournal.it Continuous processes, often utilizing microreactors or tubular reactors, offer superior heat and mass transfer, which is critical for managing highly exothermic reactions common in the synthesis of nitroaromatic compounds. cetjournal.it This shift not only enhances safety by minimizing the volume of hazardous materials at any given time but also improves efficiency and sustainability by reducing solvent usage and energy consumption. cetjournal.it

Synthetic ApproachDescriptionPotential Advantages
Conventional Methods Condensation of carboxylic acids and thiols; reaction of acid chlorides with thiolates. wikipedia.orgWell-established procedures.
Advanced Methods Transition-metal-free conversion of esters to thioesters under mild conditions. rsc.orgBroader substrate scope, excellent functional group tolerance, milder conditions. rsc.org
Process Intensification Shift from batch to continuous flow manufacturing using tubular or microreactors. cetjournal.itIncreased safety, reduced solvent and energy use, improved efficiency and reproducibility. cetjournal.it

Interdisciplinary Research with Computational Materials Science

The study of nitroaromatic compounds, which can be hazardous, benefits immensely from computational chemistry, offering a safer and more efficient means of investigation. researchgate.net Interdisciplinary research combining synthetic chemistry with computational materials science is a critical future direction. Computational methods allow for the in-depth analysis of molecular properties, reaction mechanisms, and electronic structures without the need for extensive, and potentially hazardous, experimentation. researchgate.netyoutube.com

For this compound, computational tools can provide profound insights. Density Functional Theory (DFT) calculations, for example, can be used to model the molecule's geometry, electronic charge distribution, and frontier molecular orbitals. This information is invaluable for predicting reactivity, understanding spectroscopic properties, and designing novel reactions. By calculating the potential energy surfaces of proposed reaction pathways, researchers can elucidate complex mechanisms, identify transition states, and predict kinetic and thermodynamic parameters. This approach has been successfully applied to similar molecules, such as S-ethyl trifluorothioacetate, to understand the role of water networks in hydrolysis reactions. Such studies can accelerate the discovery process and guide experimental work, making the development of new applications for this compound more targeted and efficient. tu-dresden.de

Exploration of Novel Chemical Transformations and Reactivity

The inherent reactivity of the thioester functional group, activated by the 2,4-dinitrophenyl moiety, makes this compound a prime candidate for exploring novel chemical transformations. Thioesters are well-established as potent acyl transfer agents, exhibiting greater reactivity than their ester counterparts while maintaining reasonable stability in aqueous environments at neutral pH. nih.gov

Kinetic studies on analogous systems, such as 2,4-dinitrophenyl 5-substituted-2-furoates, have shown that acyl transfer reactions proceed through a stepwise addition-elimination mechanism. mdpi.comresearchgate.net The rate-determining step in these reactions can be influenced by the choice of nucleophile, shifting from the breakdown of the tetrahedral intermediate to its formation as the nucleophile becomes more basic. mdpi.com This detailed mechanistic understanding provides a foundation for designing new synthetic applications.

Future research will likely expand beyond acyl transfer to explore other transformations, including:

Aminolysis: The high reactivity of the thioester carbonyl center towards amine nucleophiles can be exploited for the efficient synthesis of a wide range of amides. wikipedia.org

Fukuyama Coupling: This palladium-catalyzed reaction couples a thioester with an organozinc halide, providing a direct route to ketones. wikipedia.org The application of this methodology to this compound could yield novel dinitrophenyl-substituted ketones.

Hydrolysis and Esterification: Controlled hydrolysis can regenerate the corresponding thiol and carboxylic acid, while reaction with alcohols can yield esters, showcasing the compound's versatility as a synthetic intermediate. wikipedia.org

The investigation of these and other reactions will continue to uncover the rich and diverse reactivity of this compound, solidifying its role as a valuable building block in organic synthesis.

Q & A

Q. How can this compound be integrated into polymer matrices for sensing applications?

  • Methodological Answer : Incorporate the compound into molecularly imprinted polymers (MIPs) via radical polymerization (AIBN initiator). Test selectivity for nitroaromatic analytes using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) .

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